molecular formula C22H29NO2 B585319 rac N-Benzyl-N-desmethyl Tramadol-d3 CAS No. 1346601-74-8

rac N-Benzyl-N-desmethyl Tramadol-d3

Cat. No.: B585319
CAS No.: 1346601-74-8
M. Wt: 342.497
InChI Key: BDLHYNRDCFWMAA-GDJAVXQGSA-N
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Description

rac N-Benzyl-N-desmethyl Tramadol-d3: is a labeled compound with the CAS number 1346601-74-8. It is a derivative of Tramadol, a synthetic analgesic used for pain relief. This compound is specifically labeled for research purposes, often used in analytical and experimental settings to study the pharmacokinetics and metabolism of Tramadol .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

“rac N-Benzyl-N-desmethyl Tramadol-d3” interacts with various enzymes and proteins. It is mainly metabolised by O - and N -demethylation and by conjugation reactions forming glucuronides and sulfates . The polymorphic CYP2D6 action has been reported to be determinative of its pharmacokinetics and pharmacodynamics via hepatic phase I O -demethylation .

Cellular Effects

“this compound” has significant effects on various types of cells and cellular processes. It has been reported to attenuate platelet aggregation dose-dependently . It also influences cell function by inhibiting serotonin reuptake and norepinephrine reuptake, enhancing inhibitory effects on pain transmission in the spinal cord .

Molecular Mechanism

“this compound” exerts its effects at the molecular level through various mechanisms. Both (+)-Tramadol and the metabolite (+)-O-desmethyl-tramadol (M1) are agonists of the mu opioid receptor . It also inhibits serotonin reuptake and norepinephrine reuptake, enhancing inhibitory effects on pain transmission in the spinal cord .

Temporal Effects in Laboratory Settings

The effects of “this compound” change over time in laboratory settings. The mean elimination half-life is about 6 hours

Dosage Effects in Animal Models

In animal models, the effects of “this compound” vary with different dosages. In rats, intramuscular administration provides stable pain relief for more than 10 hours . More studies are needed to understand the threshold effects and any toxic or adverse effects at high doses.

Metabolic Pathways

“this compound” is involved in various metabolic pathways. It is mainly metabolised by O - and N -demethylation and by conjugation reactions forming glucuronides and sulfates .

Transport and Distribution

“this compound” is rapidly distributed in the body; plasma protein binding is about 20%

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac N-Benzyl-N-desmethyl Tramadol-d3 involves the selective labeling of the desmethylated form of Tramadol. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: rac N-Benzyl-N-desmethyl Tramadol-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

rac N-Benzyl-N-desmethyl Tramadol-d3 is widely used in scientific research, including:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Tramadol in biological systems.

    Analytical Chemistry: Employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for the quantification of Tramadol and its metabolites.

    Forensic Toxicology: Utilized in the detection and analysis of Tramadol in biological samples for forensic investigations.

    Clinical Research: Helps in understanding the metabolic pathways and potential drug interactions of Tramadol .

Comparison with Similar Compounds

    N-Desmethyl Tramadol: A primary metabolite of Tramadol with similar pharmacological properties.

    O-Desmethyl Tramadol: Another metabolite with potent analgesic effects.

    Tramadol: The parent compound with a broader spectrum of action.

Uniqueness: rac N-Benzyl-N-desmethyl Tramadol-d3 is unique due to its specific labeling with deuterium atoms, which makes it an invaluable tool in research for tracking and quantifying Tramadol and its metabolites in various biological systems .

Properties

IUPAC Name

(1R,2R)-2-[[benzyl(trideuteriomethyl)amino]methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-23(16-18-9-4-3-5-10-18)17-20-11-6-7-14-22(20,24)19-12-8-13-21(15-19)25-2/h3-5,8-10,12-13,15,20,24H,6-7,11,14,16-17H2,1-2H3/t20-,22+/m1/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLHYNRDCFWMAA-GDJAVXQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCCCC1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C[C@H]1CCCC[C@@]1(C2=CC(=CC=C2)OC)O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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